molecular formula C22H25N5O4 B2904243 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 451469-33-3

3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2904243
CAS No.: 451469-33-3
M. Wt: 423.473
InChI Key: LVKPDWBVJPIMAD-UHFFFAOYSA-N
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Description

3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that features a combination of furan, piperazine, and benzotriazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with a suitable hexyl chain containing a benzotriazinone moiety under controlled conditions to form the final product. Common reagents used in these reactions include hydrazonoyl chlorides and triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one apart is its unique combination of furan, piperazine, and benzotriazinone moieties, which may confer distinct bioactive properties and potential therapeutic applications.

Properties

IUPAC Name

3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c28-20(25-12-14-26(15-13-25)22(30)19-9-6-16-31-19)10-2-1-5-11-27-21(29)17-7-3-4-8-18(17)23-24-27/h3-4,6-9,16H,1-2,5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKPDWBVJPIMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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